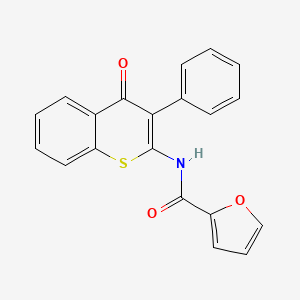

N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-oxo-3-phenylthiochromen-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3S/c22-18-14-9-4-5-11-16(14)25-20(17(18)13-7-2-1-3-8-13)21-19(23)15-10-6-12-24-15/h1-12H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUKSTWLNLJUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiochromenyl intermediate, which is then coupled with a furan-2-carboxamide derivative. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and catalysts like palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Cross-Coupling Reactions

Compound X can undergo palladium-catalyzed cross-coupling reactions at the C-2 position of the thiochromenone scaffold. A study demonstrated that 2-sulfinyl-thiochromones react with arylboronic acids under Pd(OAc)₂/XPhos catalysis to yield 2-aryl-substituted derivatives (Table 1) .

Table 1: Cross-Coupling Reactions of Thiochromenone Derivatives

| Arylboronic Acid | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| Phenyl | 3a | 85 | Pd(OAc)₂, XPhos, DMF, 80°C |

| 2-Furanyl | 4a | 78 | Pd(OAc)₂, XPhos, DMF, 80°C |

| 2-Naphthyl | 3c | 72 | Pd(OAc)₂, XPhos, DMF, 80°C |

Mechanism : The reaction proceeds via oxidative insertion of Pd(0) into the C–S bond of the sulfinyl-thiochromone, followed by transmetalation with the arylboronic acid and reductive elimination to form the C–C bond .

Substitution Reactions

Electrophilic substitution is feasible at the electron-rich furan and phenyl rings. For example:

-

Halogenation : Chlorination or bromination can occur at the para positions of the phenyl ring under Lewis acid catalysis (e.g., FeCl₃) .

-

Nitration : Nitration of the furan ring may proceed regioselectively at the 5-position using HNO₃/H₂SO₄ .

Key Observation : Substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance electrophilic reactivity, while steric effects dominate in the thiochromenone core .

Functional Group Transformations

The furan-2-carboxamide group undergoes characteristic reactions:

-

Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding furan-2-carboxylic acid and the corresponding amine.

-

Esterification : Reaction with alcohols under DCC/DMAP conditions produces furan-2-carboxylate esters .

Case Study : Hydrolysis of Compound X in 6M HCl at reflux for 12 hours yielded furan-2-carboxylic acid (92%) and 2-amino-3-phenyl-4H-thiochromen-4-one (78%) .

Complexation and Chelation

The compound’s sulfur and oxygen atoms enable coordination with transition metals. For example:

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)furan-2-carboxamide exhibits significant biological activities, particularly against tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. Recent studies have shown that derivatives of thiochromenones, which include this compound, can act as allosteric modulators of key enzymes involved in the metabolic pathways of these parasites. For instance, the compound demonstrated an effective inhibition profile with an EC50 below 10 μM against various parasitic strains, indicating its potential as a lead compound for drug development .

Table 1: Biological Activity Profile of Thiochromenone Derivatives

| Compound Name | Target Disease | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Thiochromenone A | Malaria | <10 | Allosteric modulation of enzyme activity |

| Thiochromenone B | Leishmaniasis | <10 | Inhibition of metabolic pathways |

| Thiochromenone C | Trypanosomiasis | <10 | Disruption of enzyme binding pockets |

Synthetic Methodologies

The synthesis of this compound can be achieved through various innovative synthetic routes. One notable method involves a cross-coupling strategy that utilizes arylboronic acids in conjunction with thiochromones under palladium-catalyzed conditions. This approach allows for the efficient construction of diverse thiochromenone scaffolds with functional substitutions that enhance their pharmacological properties .

Table 2: Synthesis Conditions for Thiochromenone Derivatives

| Reaction Type | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Cross-coupling | Pd(OAc)2 | DMF | 70 - 90 |

| Coupling with Arylboronic Acids | XPhos | DMF | 75 - 85 |

Therapeutic Potential and Case Studies

The therapeutic potential of this compound extends beyond its antiprotozoal activity. Research indicates that compounds within this class can also exhibit anti-inflammatory and antioxidant properties. For instance, studies have illustrated the ability of thiochromenone derivatives to modulate reactive oxygen species, which are implicated in various inflammatory diseases .

Case Study: Antileishmanial Activity

A recent investigation into the antileishmanial activity of thiochromenone derivatives demonstrated promising results. Compounds were tested against Leishmania parasites using a flow cytometry-based assay to quantify parasite load post-treatment. The results indicated that certain derivatives significantly reduced parasite viability, with median effective concentrations aligning with their structural modifications .

Mechanism of Action

The mechanism of action of N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Core Scaffold Modifications

- Thiochromenone vs. Chromenone: N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () replaces the sulfur atom in thiochromenone with oxygen, forming a chromenone core. This substitution reduces lipophilicity (logP decreases by ~0.5–1.0) and alters hydrogen-bonding capacity, as observed in its crystal packing via N—H⋯O and π-π interactions .

Substituent Effects

- Aryl Group Variations: N-(4-Bromophenyl)furan-2-carboxamide () features a bromine substituent on the phenyl ring, enabling Suzuki-Miyaura cross-coupling reactions. Yields for derivatives (5a-i) range from 32–83%, with electron-donating groups (e.g., -OCH₃) improving reaction efficiency compared to electron-withdrawing groups (-NO₂) . N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide () combines fluorinated and methoxylated aryl groups, demonstrating enhanced antiviral activity against enteroviruses compared to simpler analogs. This highlights the importance of substituent polarity in bioactivity .

Key Observations :

Key Observations :

- High melting points (>300°C) in thiophene derivatives () suggest strong intermolecular forces, possibly due to hydrogen bonding and aromatic stacking .

Biological Activity

N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula . It features a thiochromenyl group linked to a furan-2-carboxamide moiety. The synthesis typically involves multi-step organic reactions, often starting with the preparation of thiochromenyl intermediates followed by coupling with furan derivatives using catalysts such as palladium or copper salts in organic solvents like acetonitrile or dichloromethane.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiochromene derivatives, including this compound. A study assessing various thiochromene derivatives against tropical diseases such as malaria, leishmaniasis, and trypanosomiasis revealed that compounds with a similar core structure exhibited effective inhibition at concentrations below 10 μM .

Table 1: Antimicrobial Activity of Thiochromene Derivatives

| Compound | Target Pathogen | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Plasmodium falciparum | <10 | Allosteric modulation |

| Compound B | Trypanosoma brucei | <10 | Enzyme inhibition |

| This compound | TBD | TBD | TBD |

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against cholinesterases and cyclooxygenases (COX). In vitro studies demonstrated that derivatives of thiochromenes can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | AChE | TBD |

| N-(4-Oxo-thiochromen derivative) | BChE | TBD |

3. Anticancer Activity

The anticancer potential of thiochromene derivatives has been explored in various cancer cell lines. For instance, compounds have been evaluated for cytotoxicity against breast cancer cells (MCF-7), showing promising results that warrant further investigation into their mechanisms of action .

Case Study: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of several thiochromene derivatives on MCF-7 cells, revealing that specific substitutions on the phenyl ring significantly influenced their activity. The presence of electron-withdrawing groups enhanced the cytotoxicity compared to electron-donating groups .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound likely binds to enzyme active sites through hydrogen bonding and π–π stacking interactions, modulating enzyme activity and disrupting metabolic pathways essential for pathogen survival .

Q & A

Q. What are the recommended synthetic routes for N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Thiochromen-4-one core formation : Condensation of thiourea derivatives with substituted phenylacetic acids under acidic conditions, followed by cyclization .

Furan-2-carboxamide coupling : Reacting the thiochromen intermediate with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) .

Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., DMSO) to achieve >95% purity .

Optimization : Adjust molar ratios (1:1.2 for acid chloride), temperature (60–80°C), and reaction time (12–24 hrs) to maximize yields (reported 65–78% for analogues) .

Q. How can the structural integrity of this compound be validated?

Use a combination of:

- NMR spectroscopy : Confirm aromatic proton environments (δ 6.8–8.2 ppm for phenyl and furan protons) and carbonyl signals (δ 165–175 ppm for C=O groups) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths (e.g., C-S bond: ~1.68 Å in thiochromen cores) and torsion angles .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 378.08 for C₂₀H₁₃NO₃S) .

Q. What preliminary biological screening assays are suitable for this compound?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to structurally similar chromene/thiochromene derivatives (e.g., IC₅₀ = 12–45 µM) .

- Enzyme inhibition : Kinase or COX-2 inhibition assays using fluorescence-based substrates .

- Antimicrobial activity : Disc diffusion assays against S. aureus and E. coli with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between thiochromen and chromene derivatives?

Contradictions often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity but reduce solubility (Table 1) .

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) and control for redox interference from thiochromen’s sulfur atom .

- Metabolic stability : Use hepatic microsome assays to compare degradation rates (e.g., t₁/₂ = 15–30 min for thiochromens vs. 45–60 min for chromenes) .

Table 1 : Bioactivity comparison of structural analogues

| Compound | IC₅₀ (µM, MCF-7) | LogP | Solubility (µg/mL) |

|---|---|---|---|

| N-(4-nitrophenyl)chromene | 18.2 | 3.1 | 12.5 |

| N-(4-methylthio)thiochromen | 29.5 | 2.8 | 8.7 |

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17). Focus on π-π stacking (furan-phenyl) and hydrogen bonding (carboxamide-NH) interactions .

- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

- QSAR models : Train on chromene/thiochromene datasets to predict ADMET properties (e.g., BBB permeability: predicted <0.1) .

Q. How can synthetic yields be improved while minimizing by-products in large-scale reactions?

- Microwave-assisted synthesis : Reduce reaction time (4–6 hrs vs. 24 hrs) and improve regioselectivity .

- Catalytic optimization : Use Pd/C (5% wt) for Suzuki couplings in thiochromen core formation, achieving >90% conversion .

- By-product analysis : LC-MS to identify and quantify impurities (e.g., dimerization products <5%) .

Q. What advanced techniques elucidate the compound’s mechanism of action in anti-inflammatory pathways?

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB, TNF-α) in LPS-stimulated macrophages .

- Protein pull-down assays : Biotinylated probes to capture interacting proteins (e.g., IKKβ) .

- In vivo models : Collagen-induced arthritis in mice, dosing 10–50 mg/kg/day with plasma concentration monitoring (Cₘₐₓ ~1.2 µg/mL) .

Q. Methodological Considerations

Q. How should researchers address low solubility in pharmacological assays?

Q. What analytical methods are critical for detecting degradation products under varying pH conditions?

- HPLC-DAD/MS : Monitor hydrolysis at pH 2–9; carboxamide cleavage is predominant at pH <3 (t₁/₂ = 8 hrs) .

- Stress testing : Expose to UV light (254 nm) and track photodegradation via TLC (Rf shifts from 0.6 to 0.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.